Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid is a chemical compound with the molecular formula C8HCl4NO2 It is a derivative of benzoic acid, characterized by the presence of four chlorine atoms and a cyano group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of a cyano group. One common method includes the reaction of 2,3,4,5-tetrachlorobenzoic acid with a cyanating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by cyanation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tetrachloroquinone derivatives.
Reduction: Formation of tetrachloro-6-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of chlorine atoms and the cyano group contributes to its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrachlorobenzoic acid: Lacks the cyano group, making it less reactive in certain reactions.
2,3,5,6-Tetrachloro-4-cyanobenzoic acid: Similar structure but different positioning of chlorine atoms, affecting its chemical properties.
4-Cyanobenzoic acid: Contains only one chlorine atom, resulting in different reactivity and applications.
Uniqueness
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid is unique due to the combination of multiple chlorine atoms and a cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4Cl4N2O2 |
---|---|
Molecular Weight |
301.9 g/mol |
IUPAC Name |
azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid |
InChI |
InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3 |
InChI Key |
ALHBMUPPYBACCH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.